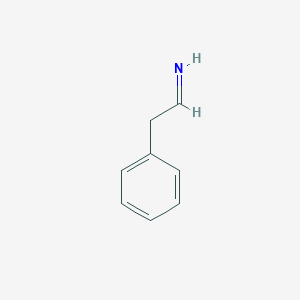

2-Phenylethanimine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N |

|---|---|

Molecular Weight |

119.16 g/mol |

IUPAC Name |

2-phenylethanimine |

InChI |

InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 |

InChI Key |

HROUEPWZUPHWDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC=N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylethylamine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and effective protocols for the synthesis of 2-phenylethylamine (PEA), a foundational molecule in the development of various pharmaceuticals and a key neuromodulator in its own right. This document details several common synthetic routes, offering step-by-step experimental procedures, quantitative data for comparison, and visualizations of the chemical pathways and experimental workflows.

Introduction

2-Phenylethylamine is a naturally occurring monoamine alkaloid found in plants, animals, and humans. It functions as a central nervous system stimulant and is the parent compound for a wide class of psychoactive substances, including amphetamines and catecholamines.[1] Its synthesis is a fundamental process in medicinal chemistry and drug discovery. This guide outlines four principal methods for the laboratory-scale synthesis of 2-phenylethylamine, providing detailed protocols suitable for research and development purposes.

Comparative Analysis of Synthesis Protocols

The selection of a synthetic route for 2-phenylethylamine depends on factors such as the availability of starting materials, desired scale, and safety considerations. The following table summarizes the quantitative data associated with the protocols detailed in this guide.

| Synthesis Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |

| Reduction of Benzyl Cyanide | Benzyl Cyanide | Raney Nickel, H₂, NH₃ | ~1-2 hours | 83 - 90% | High | [2] |

| Reduction of Phenylacetamide | Phenylacetamide | Zinc Borohydride, THF | 4 hours | 84% | Not Specified | CN103641724A |

| Gabriel Synthesis | 2-Phenylethyl Halide | Potassium Phthalimide, Hydrazine | Multi-step | Moderate to High | High | General Method |

| Reductive Amination | Phenylacetaldehyde | NH₃, H₂, Catalyst (e.g., Raney Ni) | 4-6 hours | Moderate to High | High | General Method |

Experimental Protocols

Reduction of Benzyl Cyanide

This is a widely used and high-yielding method for the synthesis of 2-phenylethylamine. The procedure involves the catalytic hydrogenation of benzyl cyanide in the presence of a nickel catalyst and ammonia, which helps to suppress the formation of secondary amines.[2]

Materials:

-

Benzyl Cyanide (purified)

-

Raney Nickel Catalyst

-

Liquid Ammonia

-

Anhydrous Methanol (for alternative procedure)

-

Hydrogen Gas

-

Ether

-

Hydrochloric Acid (for salt formation, optional)

-

Sodium Hydroxide (for workup)

Equipment:

-

High-pressure hydrogenation apparatus (bomb)

-

Shaking or stirring mechanism for the reactor

-

Filtration apparatus

-

Distillation apparatus (for vacuum distillation)

Procedure (High-Pressure Hydrogenation): [2]

-

In a 2-liter high-pressure reactor, place 1 kg (8.55 moles) of pure benzyl cyanide and 1 tablespoon of Raney nickel catalyst.

-

Seal the reactor securely and introduce 150 ml of liquid ammonia.

-

Pressurize the reactor with hydrogen gas to approximately 2000 psi.

-

Heat the reactor to 120-130°C and begin vigorous shaking or stirring. The reduction is typically complete within one hour.

-

Cool the reactor, vent the excess pressure, and carefully open it.

-

Remove the contents and rinse the reactor with a small amount of ether.

-

Combine the reaction mixture and the ether rinse, and filter to remove the Raney nickel catalyst. Caution: Do not allow the catalyst to dry as it may become pyrophoric.

-

Remove the ether by distillation at atmospheric pressure.

-

Fractionally distill the residue under reduced pressure. The fraction boiling at 90-93°C at 15 mmHg is 2-phenylethylamine.

-

Expected Yield: 860-890 g (83-87%).

Alternative Procedure (Methanolic Ammonia): [2]

-

Prepare a 10 N solution of ammonia in methanol by saturating anhydrous methanol with ammonia gas at 0°C.

-

In a high-pressure hydrogenation bomb, dissolve 58.5 g (0.5 mole) of benzyl cyanide in 300 ml of the 10 N methanolic ammonia solution.

-

Add 5-10 ml of a settled Raney nickel catalyst slurry.

-

Seal the bomb and pressurize with hydrogen to 500-1000 psi.

-

Shake and heat the bomb to 100-125°C for approximately 2 hours, or until hydrogen uptake ceases.

-

Cool and vent the bomb, then carefully remove the contents.

-

Rinse the bomb with methanol and combine the liquids. Filter to remove the catalyst.

-

Remove the solvent and ammonia by distillation.

-

Fractionally distill the residue under reduced pressure. The product boils at 92-93°C at 19 mmHg.

-

Expected Yield: 51-54.5 g (84-90%).

Reduction of Phenylacetamide

This method utilizes a borohydride reducing agent to convert the amide functional group to an amine.

Materials:

-

Phenylacetamide

-

Zinc Borohydride solution in Tetrahydrofuran (THF)

-

Toluene

-

10% Hydrochloric Acid

-

20% Sodium Hydroxide

-

Chloroform

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask with reflux condenser and stirring mechanism

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a suitable reaction vessel, add a 5% solution of zinc borohydride in THF.

-

To this solution, add 10.8 g of phenylacetamide and 70 mL of toluene.

-

Slowly heat the mixture to an internal temperature of 93°C with stirring and maintain this temperature for 4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 150 mL of 10% hydrochloric acid and filter any solids.

-

Extract the filtrate twice with chloroform.

-

Make the aqueous layer alkaline (pH 11-12) with 20% sodium hydroxide solution.

-

Extract the aqueous layer five times with chloroform.

-

Combine the latter chloroform extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the chloroform by rotary evaporation.

-

Purify the residue by vacuum distillation to obtain 2-phenylethylamine.

-

Expected Yield: 8.2 g (84.0%).

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation common in direct ammonolysis.[3][4] It proceeds in two main steps: N-alkylation of potassium phthalimide and subsequent cleavage of the resulting N-alkylphthalimide.

Step 1: N-(2-Phenylethyl)phthalimide Synthesis

Materials:

-

Potassium Phthalimide

-

2-Phenylethyl bromide (or iodide)

-

Dimethylformamide (DMF)

Equipment:

-

Round-bottom flask with reflux condenser and stirring mechanism

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve potassium phthalimide in anhydrous DMF.

-

Add 2-phenylethyl bromide to the solution.

-

Heat the mixture with stirring under reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid N-(2-phenylethyl)phthalimide by filtration, wash with water, and dry.

Step 2: Cleavage of N-(2-Phenylethyl)phthalimide

Materials:

-

N-(2-Phenylethyl)phthalimide

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric Acid

-

Sodium Hydroxide

Equipment:

-

Round-bottom flask with reflux condenser and stirring mechanism

-

Heating mantle

-

Filtration apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure (Ing-Manske Procedure): [3]

-

Suspend N-(2-phenylethyl)phthalimide in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the suspension.

-

Heat the mixture to reflux with stirring. A white precipitate of phthalhydrazide will form.

-

After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the amine.

-

Filter to remove the phthalhydrazide precipitate.

-

Transfer the filtrate to a separatory funnel and make it basic with a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ether or dichloromethane).

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

-

Remove the solvent by distillation, and then purify the resulting 2-phenylethylamine by vacuum distillation.

Reductive Amination of Phenylacetaldehyde

Reductive amination is a versatile method for amine synthesis. In this case, phenylacetaldehyde is reacted with ammonia to form an imine in situ, which is then reduced to 2-phenylethylamine.

Materials:

-

Phenylacetaldehyde

-

Ammonia (in a suitable solvent like ethanol or methanol)

-

Raney Nickel or other suitable catalyst (e.g., Platinum oxide)

-

Hydrogen Gas

-

Suitable solvent (e.g., Ethanol, Methanol)

Equipment:

-

High-pressure hydrogenation apparatus (bomb) or a standard hydrogenation setup

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a pressure vessel, dissolve phenylacetaldehyde in a solution of ammonia in ethanol.

-

Add a catalytic amount of Raney Nickel (as a slurry in the solvent).

-

Seal the vessel and purge with nitrogen, then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Stir or shake the mixture at room temperature or with gentle heating until hydrogen uptake ceases.

-

Vent the excess hydrogen and filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate by distillation.

-

Purify the resulting 2-phenylethylamine by vacuum distillation.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of 2-phenylethylamine.

Synthesis Pathways

Caption: Key synthetic pathways to 2-phenylethylamine.

References

The Core Physicochemical Properties of 2-Phenylethylamine: An In-Depth Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of 2-phenylethylamine (PEA), a crucial neuromodulator and the backbone of many psychoactive compounds and pharmaceuticals. Understanding these characteristics is fundamental for designing robust experiments, developing effective drug delivery systems, and interpreting pharmacological data. This document outlines key quantitative data, details the experimental protocols for their determination, and visualizes the primary signaling pathway and a general experimental workflow.

Physicochemical Data of 2-Phenylethylamine and its Hydrochloride Salt

The following tables summarize the core physicochemical properties of 2-phenylethylamine and its commonly used hydrochloride salt. These values are critical for a range of experimental considerations, from buffer preparation to predicting membrane permeability.

Table 1: Physicochemical Properties of 2-Phenylethylamine (Free Base)

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| pKa (at 25°C) | 9.83 - 9.84 | |

| logP (Octanol-Water) | 1.41 | [1] |

| Aqueous Solubility | Soluble (63.25 g/L) | [2] |

| Melting Point | -60 °C | [1] |

| Boiling Point | 197-200 °C | [1] |

| Appearance | Colorless liquid | [3] |

| Density (at 20°C) | 0.962 g/mL | [1] |

Table 2: Physicochemical Properties of 2-Phenylethylamine Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂ClN | |

| Molecular Weight | 157.64 g/mol | |

| Melting Point | 220-223 °C | [4] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water, ethanol, and ether |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is paramount. The following sections detail the standard methodologies for measuring the key parameters of 2-phenylethylamine.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine like 2-phenylethylamine, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid. Potentiometric titration is a highly accurate method for its determination.[5][6]

Methodology:

-

Preparation of the Analyte Solution: A precise amount of 2-phenylethylamine is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M). To maintain a constant ionic strength throughout the titration, a neutral salt such as potassium chloride (e.g., 0.1 M) is added.[5]

-

Titration Setup: The solution is placed in a thermostated vessel (e.g., at 25 ± 0.5°C) equipped with a calibrated pH electrode and a magnetic stirrer.[5]

-

Titration Procedure: A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the 2-phenylethylamine solution using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. A more precise value can be obtained by plotting the first derivative of the titration curve, where the peak corresponds to the equivalence point. A Bjerrum plot can also be constructed to determine the pKa.[7]

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical predictor of its membrane permeability and pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique for its measurement.[4][8]

Methodology:

-

Solvent Preparation: n-Octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for physiological relevance) are mutually saturated by shaking them together for 24 hours, followed by a separation period.

-

Partitioning: A known amount of 2-phenylethylamine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or a suitable vial.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases. The mixture is then allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of 2-phenylethylamine in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability.

Methodology:

-

Sample Preparation: An excess amount of 2-phenylethylamine is added to a known volume of deionized water (or a buffer of interest) in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is removed by centrifugation or filtration.

-

Concentration Analysis: The concentration of 2-phenylethylamine in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Determination of Melting and Boiling Points

The melting and boiling points are indicators of a compound's purity and the strength of its intermolecular forces.

Melting Point Determination (for 2-Phenylethylamine Hydrochloride):

-

Sample Preparation: A small amount of the dry, powdered 2-phenylethylamine hydrochloride is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Boiling Point Determination (for 2-Phenylethylamine):

-

Apparatus Setup: A small amount of 2-phenylethylamine is placed in a test tube with a capillary tube (sealed at one end) inverted within it. The test tube is heated in a controlled manner, often in a Thiele tube or a similar heating block.

-

Measurement: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. For greater accuracy, especially for compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure can be performed.[9]

Signaling Pathways and Experimental Workflow

2-Phenylethylamine Signaling via Trace Amine-Associated Receptor 1 (TAAR1)

2-Phenylethylamine exerts its neuromodulatory effects primarily through the activation of the G-protein coupled receptor, Trace Amine-Associated Receptor 1 (TAAR1).[10] The activation of TAAR1 initiates a cascade of intracellular events that ultimately modulate the activity of monoamine transporters for dopamine (DAT) and norepinephrine (NET).[11]

Caption: 2-Phenylethylamine signaling cascade via the TAAR1 receptor.

General Experimental Workflow for Physicochemical Characterization

A systematic approach to characterizing the physicochemical properties of a compound like 2-phenylethylamine is essential in the early stages of drug discovery and development. The following workflow outlines the key steps.

Caption: A typical workflow for the physicochemical characterization of a small molecule.

References

- 1. フェネチルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. acs.org [acs.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 11. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of 2-Phenylethylamine: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous trace amine 2-phenylethylamine (PEA) is a potent neuromodulator within the central nervous system (CNS). Structurally related to amphetamines, PEA exerts a complex array of effects on monoaminergic neurotransmission, primarily through its interaction with the trace amine-associated receptor 1 (TAAR1), monoamine transporters, and vesicular monoamine transporter 2 (VMAT2). This technical guide provides an in-depth examination of the molecular mechanisms underpinning the action of PEA in the CNS. It consolidates quantitative data on its binding affinities and functional potencies, details key experimental protocols for its study, and visually represents its signaling pathways and experimental workflows through Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of PEA and related compounds.

Core Molecular Targets and Mechanisms of Action

2-Phenylethylamine's primary mechanism of action in the central nervous system is multifaceted, involving direct and indirect modulation of the dopamine, norepinephrine, and serotonin systems. Its effects are mediated through interactions with several key proteins, as detailed below.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

PEA is a potent agonist of the G-protein coupled receptor, TAAR1.[1][2] Upon binding, PEA activates TAAR1, which is primarily coupled to the Gs alpha subunit of the G-protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade can influence the activity of various downstream effectors, including protein kinase A (PKA), and modulate neuronal excitability and gene expression.[4] TAAR1 activation by PEA has been shown to be a key mechanism through which it modulates the activity of monoamine transporters.[2]

Interaction with Monoamine Transporters

PEA significantly impacts the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It acts as a substrate for these transporters and can induce their reversal, leading to the non-vesicular release (efflux) of dopamine, norepinephrine, and serotonin from the presynaptic terminal into the synaptic cleft.[[“]][6][7] This efflux mechanism is a primary contributor to the stimulant effects of PEA. Furthermore, by competing with monoamines for uptake, PEA also acts as a reuptake inhibitor, further increasing the synaptic concentration and duration of action of these neurotransmitters.[8][9]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

PEA also interacts with the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamines into synaptic vesicles for subsequent release.[1] PEA can inhibit VMAT2, which leads to a decrease in the vesicular storage of monoamines and an increase in their cytosolic concentration.[10][11] This elevation in cytosolic monoamines further promotes their efflux through the plasma membrane transporters.

Metabolism by Monoamine Oxidase B (MAO-B)

The physiological effects of PEA are tightly regulated by its rapid metabolism. PEA is a preferential substrate for monoamine oxidase B (MAO-B), an enzyme that catalyzes its oxidative deamination to phenylacetic acid.[12][13] This rapid degradation results in a short biological half-life for endogenously produced or orally administered PEA. Inhibition of MAO-B can significantly potentiate and prolong the neuropharmacological effects of PEA.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of 2-phenylethylamine with its key molecular targets in the central nervous system.

Table 1: Receptor and Transporter Binding Affinities and Functional Potencies of 2-Phenylethylamine

| Target | Species | Assay Type | Value | Units | Reference(s) |

| TAAR1 | Human | cAMP Accumulation | EC₅₀ = 100 - 400 | nM | [3] |

| Rat | cAMP Accumulation | EC₅₀ = 240 | nM | [3] | |

| Dopamine Transporter (DAT) | Human | [³H]CFT Binding Inhibition | Kᵢ ≈ 4,300 | nM | [10] |

| Human | [³H]DA Uptake Inhibition | Kₐₚₚ ≈ 430 | nM | [10] | |

| Norepinephrine Transporter (NET) | - | - | Data not consistently available | - | - |

| Serotonin Transporter (SERT) | Rat | [³H]Serotonin Uptake Inhibition | Kᵢ = 430 | nM | [11] |

| VMAT2 | Human | [³H]5-HT Transport Inhibition | IC₅₀ ≈ 2,000 | nM | [11] |

Note: The affinity of PEA for monoamine transporters can vary depending on the experimental conditions and the specific radioligand used. The values presented here are representative examples from the literature.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of 2-phenylethylamine.

Synaptosome Preparation and Neurotransmitter Uptake/Release Assays

Objective: To measure the effect of PEA on the uptake and release of neurotransmitters in isolated nerve terminals (synaptosomes).

Experimental Workflow:

Detailed Protocol:

-

Tissue Preparation: Euthanize the animal (e.g., rat or mouse) and rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus for SERT/NET) on ice.

-

Homogenization: Homogenize the tissue in ice-cold 0.32 M sucrose buffer using a glass-Teflon homogenizer.[14]

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 17,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction (P2).[15]

-

-

Resuspension: Gently resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of PEA or vehicle.

-

Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

After a short incubation period (e.g., 5 minutes at 37°C), terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[4]

-

-

Release Assay:

-

Incubate synaptosomes with a radiolabeled neurotransmitter to allow for its uptake.

-

Wash the synaptosomes to remove extracellular radioligand.

-

Initiate release by adding varying concentrations of PEA or vehicle.

-

After incubation, separate the synaptosomes from the supernatant by centrifugation or filtration.

-

-

Quantification: Measure the radioactivity in the filters (for uptake) or the supernatant (for release) using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition of uptake or stimulation of release and determine the IC₅₀ or EC₅₀ values for PEA.

TAAR1 Functional Assay (cAMP Accumulation)

Objective: To quantify the functional agonism of PEA at the TAAR1 receptor by measuring the production of cyclic AMP.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Culture a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human or rodent TAAR1 receptor.

-

Cell Plating: Plate the cells in a multi-well format (e.g., 96-well plate) and allow them to adhere overnight.

-

Assay Buffer: Replace the culture medium with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition: Add varying concentrations of PEA or a reference agonist to the wells.

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA), a homogeneous time-resolved fluorescence (HTRF) assay, or a bioluminescence resonance energy transfer (BRET)-based biosensor.[16]

-

Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for PEA-induced cAMP accumulation.

Conclusion

2-Phenylethylamine is a key endogenous neuromodulator with a complex and significant impact on the central nervous system. Its primary mechanisms of action involve agonism at TAAR1, modulation of monoamine transporter function leading to neurotransmitter efflux and reuptake inhibition, and inhibition of VMAT2. The rapid metabolism of PEA by MAO-B is a critical factor in regulating its physiological effects. A thorough understanding of these mechanisms, supported by quantitative pharmacological data and robust experimental protocols, is essential for advancing research into the therapeutic potential of PEA and for the development of novel drugs targeting the trace amine system for the treatment of various neuropsychiatric disorders.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are outlines and may require optimization for specific laboratory conditions.

References

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 5. consensus.app [consensus.app]

- 6. Characteristics of antinociception induced by noncatecholic phenylethylamine derivatives: the relation of endogenous norepinephrine to phenylethylamine analog-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Phenylethylamine requires the dopamine transporter to increase extracellular dopamine in Caenorhabditis elegans dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenethylamine (Pea), the Dopamine Transporter and Cocaine - Bertha Madras [grantome.com]

- 10. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 13. Western Blotting for Neuronal Proteins [protocols.io]

- 14. research.unipd.it [research.unipd.it]

- 15. worthe-it.co.za [worthe-it.co.za]

- 16. researchgate.net [researchgate.net]

The Endogenous Neuromodulator 2-Phenylethylamine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Synthesis, Signaling, and Therapeutic Potential

Introduction

2-Phenylethylamine (PEA) is an endogenous monoamine alkaloid that functions as a neuromodulator in the central nervous system. Structurally similar to amphetamine, PEA plays a significant role in regulating monoamine neurotransmission, influencing mood, attention, and synaptic plasticity.[1] Produced in the brain from the amino acid L-phenylalanine, PEA's rapid metabolism and low basal concentrations have historically made it a challenging molecule to study. However, advancements in analytical techniques and a greater understanding of its primary receptor, Trace Amine-Associated Receptor 1 (TAAR1), have illuminated its critical role in neuronal function and its potential as a therapeutic target for a range of neurological and psychiatric disorders.[2][3][4] This technical guide provides a comprehensive overview of the core aspects of PEA as an endogenous neuromodulator, intended for researchers, scientists, and drug development professionals.

Biosynthesis and Metabolism

The endogenous levels of 2-phenylethylamine are tightly regulated by its synthesis from L-phenylalanine and its rapid degradation by monoamine oxidase B (MAO-B).

Synthesis

PEA is synthesized in the brain from the essential amino acid L-phenylalanine through a single enzymatic decarboxylation step.[1][3] This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), the same enzyme responsible for the synthesis of dopamine and serotonin.[3][5]

Key Enzyme: Aromatic L-amino acid decarboxylase (AADC) Substrate: L-phenylalanine Product: 2-Phenylethylamine

The rate of PEA synthesis in catecholaminergic terminals is comparable to that of dopamine, highlighting its significance as an endogenous neuromodulator.[3]

Metabolism

PEA is primarily metabolized through oxidative deamination by monoamine oxidase B (MAO-B).[6][7][8] This rapid degradation results in a short half-life, contributing to its "trace" amine status. Inhibition of MAO-B leads to a significant increase in brain PEA concentrations.[9]

Key Enzyme: Monoamine Oxidase B (MAO-B) Substrate: 2-Phenylethylamine Primary Metabolite: Phenylacetic acid

Data Presentation: Quantitative Insights into PEA Neuromodulation

Quantitative data is essential for understanding the physiological and pharmacological relevance of 2-phenylethylamine. The following tables summarize key quantitative parameters related to its concentration, receptor binding, and enzyme kinetics.

Table 1: Endogenous Concentrations of 2-Phenylethylamine in Brain Tissue

| Brain Region | Species | Concentration (ng/g wet tissue) | Citation |

| Caudate | Rat | 2.71 ± 0.73 | [10] |

| Striatum | Rat | 2.89 ± 1.03 | [9] |

| Hypothalamus | Rat | 0.45 ± 0.15 | [10] |

| Cortex | Rat | 0.69 ± 0.13 | [10] |

| Olfactory Bulb | Rat | 0.35 ± 0.11 | [10] |

| Hippocampus | Rat | 0.20 ± 0.11 | [10] |

| Brain Stem | Rat | 0.13 ± 0.03 | [10] |

| Cerebellum | Rat | 0.09 ± 0.02 | [10] |

| Whole Brain | Rat | 0.584 ± 0.243 | [9] |

| Whole Brain | Rat | 1.23 ± 0.19 | [10] |

Table 2: Receptor Binding and Functional Potency of 2-Phenylethylamine

| Receptor | Species | Assay Type | Value (Ki / EC50) | Citation |

| TAAR1 | Human | cAMP Accumulation | 324 nM (EC50) | [11] |

| TAAR1 | Rat | cAMP Accumulation | 240 nM (EC50) | [11] |

| α1-Adrenergic | Rat | Radioligand Binding ([3H]prazosin displacement) | ~25 µM (Ki) | [9] |

| α2-Adrenergic | Rat | Radioligand Binding ([3H]rauwolscine displacement) | ~1.2 µM (Ki) | [9] |

| D1-like Dopamine | Rat | Radioligand Binding ([3H]-SCH 23390) | No direct effect on binding | [12][13] |

| D2-like Dopamine | Rat | Radioligand Binding ([3H]-spiperone) | No direct effect on binding | [12] |

| 5-HT2A | Rat | Functional Assay (PI Hydrolysis) | Low to undetectable efficacy | [2] |

| 5-HT2C | Rat | Functional Assay (PI Hydrolysis) | 44-76% relative efficacy | [2] |

Table 3: Enzyme Kinetic Parameters for PEA Synthesis and Metabolism

| Enzyme | Substrate | Km | Vmax / kcat | Species/Source | Citation |

| Aromatic L-amino acid decarboxylase (AADC) | L-phenylalanine | 7.2 mM | 7.4 s⁻¹ (kcat) | Bacillus atrophaeus | [12] |

| Monoamine Oxidase B (MAO-B) | 2-Phenylethylamine | 28 µM | Not Specified | Rat Lung Mitochondria | [14] |

Signaling Pathways and Mechanisms of Action

2-Phenylethylamine exerts its neuromodulatory effects primarily through the activation of Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[1][15] This activation initiates a cascade of downstream signaling events that modulate the activity of key monoamine neurotransmitter systems.

TAAR1 Signaling

Upon binding of PEA, TAAR1 can signal through multiple pathways:

-

Gαs-Protein Coupled Pathway: TAAR1 activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][13] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the dopamine transporter (DAT).[13][16]

-

Gαq-Protein Coupled Pathway: TAAR1 can also couple to Gαq, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway results in the activation of Protein Kinase C (PKC).[13]

-

β-Arrestin2-Dependent Pathway: TAAR1 can also signal independently of G-proteins through a β-arrestin2-dependent mechanism. This pathway involves the activation of the Protein Kinase B (AKT)/Glycogen Synthase Kinase 3β (GSK3β) signaling cascade.[17][18]

Modulation of Dopamine Neurotransmission

PEA significantly impacts the dopamine system through multiple mechanisms:

-

Dopamine Transporter (DAT) Modulation: TAAR1 activation by PEA leads to the PKA and PKC-dependent phosphorylation of the dopamine transporter (DAT). This phosphorylation can result in the reversal of DAT function, causing dopamine efflux from the presynaptic terminal, and can also promote the internalization of DAT, reducing dopamine reuptake.[1][19]

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: PEA can enter synaptic vesicles via VMAT2 and disrupt the proton gradient necessary for vesicular monoamine storage. This leads to the leakage of dopamine from the vesicles into the cytoplasm, further increasing the concentration of dopamine available for efflux through DAT.[19][20][21]

Interaction with Serotonin Neurotransmission

PEA also modulates the serotonin (5-HT) system, although the mechanisms are less well-defined compared to its effects on dopamine. Studies have shown that PEA can induce the release of serotonin and inhibit its reuptake, likely through its interaction with TAAR1 and subsequent modulation of the serotonin transporter (SERT).[2][6] Some research suggests that certain phenylethylamine derivatives can act as partial agonists at 5-HT2A and 5-HT2C receptors, but the direct interaction of endogenous PEA with these receptors at physiological concentrations is less clear.[2]

Experimental Protocols

The accurate measurement of 2-phenylethylamine and the characterization of its interactions with its targets are crucial for research in this field. This section provides detailed methodologies for key experiments.

Quantification of 2-Phenylethylamine in Rat Brain Tissue by HPLC with Electrochemical Detection (HPLC-ECD)

This method allows for the sensitive and specific measurement of PEA in brain tissue homogenates.

Workflow:

Detailed Methodology:

-

Tissue Preparation:

-

Sacrifice the rat and immediately dissect the brain region of interest on an ice-cold plate.

-

Weigh the tissue sample.

-

Homogenize the tissue in a 7.5 µL/mg ratio of ice-cold stability solution (0.1 M perchloric acid containing 0.1 mM sodium metabisulfite).[4][15]

-

Sonicate the homogenate for 10 minutes.[4]

-

Centrifuge the homogenate at 11,000 rpm for 40 minutes at 4°C.[4]

-

Filter the supernatant through a 0.22 µm PTFE filter.[4]

-

-

HPLC-ECD Analysis:

-

HPLC System: A system equipped with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).[15]

-

Mobile Phase: An isocratic mobile phase consisting of 0.07 M KH2PO4, 20 mM citric acid, 5.3 mM octane sulfonic acid, 100 mM EDTA, 3.1 mM triethylamine, 8 mM KCl, and 11% (v/v) methanol, with the pH adjusted to 3.2.[15]

-

Flow Rate: 0.35 mL/min.[15]

-

Injection Volume: 1 µL.[15]

-

Electrochemical Detector: A detector with a glassy carbon working electrode, an Ag/AgCl reference electrode, and a platinum auxiliary electrode. Set the oxidation potential to +800 mV.[15]

-

-

Quantification:

-

Prepare a standard curve of known PEA concentrations.

-

Quantify the PEA concentration in the samples by comparing the peak area to the standard curve.

-

In Vivo Microdialysis for Measuring Extracellular 2-Phenylethylamine in the Rat Striatum

This technique allows for the real-time measurement of extracellular PEA levels in the brain of a freely moving animal.

Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT(2A) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Down-regulation ofβ-adrenergic and dopaminergic receptors induced by 2-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. turkjps.org [turkjps.org]

- 15. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mescaline - Wikipedia [en.wikipedia.org]

- 21. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Interaction of 2-Phenylethylamine with Trace Amine-Associated Receptor 1 (TAAR1): A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the interaction between the endogenous trace amine 2-phenylethylamine (PEA) and the trace amine-associated receptor 1 (TAAR1). It covers the quantitative pharmacology, downstream signaling pathways, and detailed experimental protocols for studying this interaction. All quantitative data are summarized in tabular format, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that binds endogenous trace amines like β-phenylethylamine (PEA), p-tyramine, and tryptamine.[1] Discovered in 2001, TAAR1 has emerged as a significant modulator of monoaminergic systems, including dopamine, norepinephrine, and serotonin pathways.[2][3][4] PEA, an endogenous neuroactive compound, is a potent agonist of TAAR1.[5][6] The activation of TAAR1 by PEA initiates a cascade of intracellular signaling events that can influence neurotransmitter release and transporter function, making this interaction a promising therapeutic target for neuropsychiatric disorders such as schizophrenia, depression, and addiction.[7][8][9][10] This document details the core molecular and cellular aspects of the PEA-TAAR1 interaction.

Quantitative Pharmacology of PEA at TAAR1

The binding affinity (Ki), potency (EC50), and efficacy (Emax) of PEA at TAAR1 have been characterized across different species using various in vitro assays. These parameters are crucial for understanding the pharmacological profile of PEA. The data reveal species-specific differences in potency.[11][12]

| Parameter | Species | Value | Assay Type | Cell Line | Reference |

| EC50 | Human | 8.8 µM | cAMP Accumulation | HEK293T | [13] |

| Human | ~100-300 nM | cAMP Accumulation | HEK293 | [11][14] | |

| Rat | 240 nM | cAMP Accumulation | HEK293 | [12] | |

| Rat | 324 nM | cAMP Accumulation | rG s AV12-664 | [12] | |

| Mouse | ~100-200 nM | cAMP Accumulation | HEK293 | [11] | |

| Efficacy (Emax) | Human | 97% | cAMP Accumulation | HEK293T | [13] |

| Human | 100% (Reference) | cAMP Accumulation | HEK293 | [6] |

Table 1: Quantitative pharmacological data for 2-phenylethylamine (PEA) at TAAR1. Values can vary based on the specific cell line and assay conditions used.

TAAR1 Signaling Pathways Activated by PEA

TAAR1 is primarily a Gs- and Gq-coupled receptor.[2] Activation by PEA predominantly leads to the stimulation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[2][4][11] This initiates a signaling cascade involving Protein Kinase A (PKA) and other downstream effectors. In addition to Gs coupling, TAAR1 can signal through G-protein independent pathways involving β-arrestin 2, which can modulate the activity of kinases like AKT and GSK-3β.[11][15] TAAR1 activation also leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).[16][17]

Caption: TAAR1 signaling pathways activated by PEA.

Furthermore, TAAR1 activation by PEA can modulate the function of monoamine transporters, such as the dopamine transporter (DAT), by inhibiting uptake and inducing neurotransmitter efflux.[18] This regulation is often dependent on PKC phosphorylation.[19]

Caption: Logical workflow of TAAR1-mediated DAT modulation.

Experimental Methodologies

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of PEA for TAAR1 by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation:

-

HEK-293 cells stably expressing TAAR1 are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and centrifuged to pellet the membranes.[20]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a method like the BCA assay.[20]

-

-

Binding Reaction:

-

The assay is performed in a 96-well plate format.[20]

-

To each well, add the cell membrane preparation, a fixed concentration of a specific TAAR1 radioligand (e.g., ³H-labeled agonist), and varying concentrations of unlabeled PEA (competitor).[20]

-

For determining non-specific binding, a high concentration of an unlabeled TAAR1 ligand is used instead of PEA.

-

Total binding is measured in the absence of any competitor.

-

-

Incubation and Filtration:

-

The plate is incubated (e.g., 60 minutes at 30°C or 1 hour at 4°C) to allow the binding to reach equilibrium.[20]

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine), which separates the bound radioligand from the free radioligand.[20]

-

Filters are washed multiple times with ice-cold wash buffer.[20]

-

-

Detection and Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.[20]

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of PEA that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[20]

-

cAMP Accumulation Assay

This functional assay measures the ability of PEA to stimulate TAAR1 and increase intracellular cAMP levels, which is used to determine its potency (EC50) and efficacy (Emax).

Protocol:

-

Cell Culture and Plating:

-

Assay Procedure:

-

The culture medium is replaced with an assay buffer (e.g., Earle's Balanced Salt Solution) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[13][14]

-

Cells are pre-incubated with the buffer for a short period (e.g., 20 minutes).[13]

-

Cells are then stimulated with various concentrations of PEA for a defined period (e.g., 15-60 minutes) at 37°C.[13][14][16]

-

-

Cell Lysis and Detection:

-

The reaction is stopped, and cells are lysed (e.g., with trichloroacetic acid or a specific lysis reagent provided in a kit).[13]

-

The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay, such as an ELISA kit, or a real-time biosensor like a BRET-based sensor.[13][14][16][21]

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced at each PEA concentration is determined.

-

A dose-response curve is plotted, and the EC50 (concentration of PEA that produces 50% of the maximal response) and Emax (maximal response) values are calculated using non-linear regression.[13]

-

Caption: Experimental workflow for a cAMP accumulation assay.

β-Arrestin Recruitment Assay

This assay determines if TAAR1 activation by PEA leads to the recruitment of β-arrestin, a key event in GPCR desensitization and G-protein-independent signaling.[22]

Protocol:

-

Assay Principle:

-

These assays often use enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) technologies.[22][23]

-

A common method is the PathHunter assay, where TAAR1 is fused to a small enzyme fragment and β-arrestin is fused to the larger, complementing fragment of β-galactosidase.[22][23]

-

-

Cell Preparation:

-

Use a cell line stably co-expressing the TAAR1-enzyme fragment fusion protein and the β-arrestin-complementing fragment fusion protein.

-

Plate the cells in a white, opaque 96-well or 384-well plate suitable for luminescence detection.

-

-

Compound Addition and Incubation:

-

Add varying concentrations of PEA to the wells.

-

Incubate the plate for a period (typically 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Add the detection reagents, which contain the substrate for the complemented enzyme (e.g., a chemiluminescent substrate for β-galactosidase).

-

Incubate for a further period (e.g., 60 minutes) at room temperature to allow the signal to develop.

-

Measure the luminescent signal using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the extent of β-arrestin recruitment.

-

Plot the signal against the PEA concentration to generate a dose-response curve and calculate the EC50 for β-arrestin recruitment.

-

Conclusion

The interaction of 2-phenylethylamine with TAAR1 is characterized by potent agonism, leading to the activation of canonical Gs-cAMP signaling pathways as well as β-arrestin-dependent cascades. This activation results in the modulation of downstream effectors like PKA and ERK and can significantly impact the function of key monoamine transporters. The quantitative data and detailed methodologies presented in this guide provide a foundational resource for researchers and drug development professionals aiming to further elucidate the physiological roles of the PEA-TAAR1 system and explore its therapeutic potential in treating a variety of neurological and psychiatric conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. TAAR1 - Wikipedia [en.wikipedia.org]

- 3. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand recognition and G-protein coupling of trace amine receptor TAAR1 [ideas.repec.org]

- 8. Ligand recognition and G-protein coupling of trace amine receptor TAAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trace amine-associated receptors as potential targets for the treatment of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 12. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. The Case for TAAR1 as a Modulator of Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuromodulatory Role of 2-Phenylethylamine in Mammalian Brain Regions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylethylamine (PEA), an endogenous trace amine, has garnered significant attention for its role as a neuromodulator in the mammalian central nervous system. Structurally similar to amphetamine, PEA exerts profound effects on monoaminergic neurotransmission, primarily through its interaction with the trace amine-associated receptor 1 (TAAR1) and monoamine transporters. This technical guide provides an in-depth overview of the function of PEA in various brain regions, detailing its biosynthesis, mechanism of action, and physiological effects. The guide summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes its complex signaling pathways and functional relationships.

Introduction

2-Phenylethylamine is a naturally occurring monoamine alkaloid synthesized in the brain from the essential amino acid L-phenylalanine.[1] Long considered a "trace amine" due to its low endogenous concentrations compared to classical neurotransmitters, PEA is now recognized as a potent modulator of dopamine, serotonin, and norepinephrine systems.[2] Its rapid metabolism by monoamine oxidase B (MAO-B) results in a short half-life, suggesting a dynamic and regulatory role in synaptic function.[2] Dysregulation of PEA levels has been implicated in various neuropsychiatric conditions, making it a molecule of interest for therapeutic development.

Biosynthesis and Metabolism

In the mammalian brain, PEA is synthesized from L-phenylalanine through decarboxylation by the enzyme aromatic L-amino acid decarboxylase (AADC), the same enzyme involved in the synthesis of dopamine and serotonin.[1] Following its synthesis, PEA is rapidly degraded by monoamine oxidase (MAO), primarily the B isoform, to phenylacetic acid. This rapid metabolism is a key factor in its transient physiological effects.

Distribution in Mammalian Brain Regions

PEA is not uniformly distributed throughout the brain. Quantitative analysis reveals higher concentrations in brain regions rich in monoaminergic neurons, such as the caudate nucleus, reflecting its close association with these neurotransmitter systems.

Table 1: Endogenous Concentrations of 2-Phenylethylamine in Rat Brain Regions [3]

| Brain Region | Concentration (ng/g wet tissue ± SEM) |

| Caudate | 2.71 ± 0.73 |

| Hypothalamus | 0.45 ± 0.15 |

| Cerebellum | 0.09 ± 0.02 |

| Olfactory Bulb | 0.35 ± 0.11 |

| Brain Stem | 0.13 ± 0.03 |

| Hippocampus | 0.20 ± 0.11 |

| Cortex | 0.69 ± 0.13 |

| Rest of Brain | 2.81 ± 0.41 |

| Whole Brain (Mean) | 1.23 ± 0.19 |

Mechanism of Action

The primary mechanism of action of PEA involves its interaction with the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[1][2] PEA also directly interacts with monoamine transporters, albeit with lower affinity.

TAAR1 Agonism

PEA is a potent agonist of TAAR1.[2] Activation of TAAR1 initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP).[4] This, in turn, activates Protein Kinase A (PKA) and Protein Kinase C (PKC).[3][5] These kinases phosphorylate various downstream targets, including the dopamine transporter (DAT), leading to its internalization and/or reversal of function, ultimately increasing extracellular dopamine levels.[2][5][6]

Interaction with Monoamine Transporters

PEA can also directly interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to competitive inhibition of neurotransmitter reuptake and promoting their efflux.[7][[“]] However, its affinity for these transporters is generally lower than that of classical psychostimulants like amphetamine.

Table 2: Binding Affinities (Ki, µM) and Functional Potencies (EC50/IC50, µM) of 2-Phenylethylamine and Analogs

| Compound | TAAR1 (human) EC50 | DAT (human) Ki | SERT (human) Ki | NET (human) Ki |

| 2-Phenylethylamine | 8.8[[“]] | ~0.6[9] | 20-40[9] | ~0.1[9] |

| Amphetamine | - | ~0.6[9] | 20-40[9] | 0.07-0.1[9] |

| Tyramine | 9.5[[“]] | - | - | - |

| Higenamine | 0.98[[“]] | - | - | - |

| β-Methylphenethylamine | 2.1[[“]] | - | - | - |

Note: Ki and IC50 values can vary between studies due to different experimental conditions. The values presented are representative.

Experimental Protocols

The study of PEA's function in the brain utilizes a variety of sophisticated neurochemical and analytical techniques.

Quantification of PEA in Brain Tissue by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive method for quantifying monoamines in brain tissue.

Protocol:

-

Tissue Preparation:

-

HPLC-ECD Analysis:

-

Inject the filtered supernatant into the HPLC system.

-

Mobile Phase: A common mobile phase consists of a phosphate buffer, EDTA, and an ion-pairing agent like octanesulfonic acid, with a percentage of methanol.[11]

-

Column: A C18 reverse-phase column is typically used.

-

Detection: An electrochemical detector is set at an oxidizing potential (e.g., +0.7 V) to detect the monoamines.[11]

-

Quantify PEA concentration by comparing the peak area to a standard curve of known PEA concentrations.

-

In Vivo Microdialysis for Measuring PEA-Induced Dopamine Release

In vivo microdialysis allows for the real-time measurement of neurotransmitter levels in the extracellular fluid of a specific brain region in a freely moving animal.

Protocol:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens) and secure it with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[10]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[10]

-

Administer PEA (systemically via i.p. injection or locally via the dialysis probe).

-

Continue collecting dialysate samples to measure the change in dopamine concentration.

-

-

Sample Analysis:

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ECD as described above.

-

Synaptosome Preparation and Neurotransmitter Release Assay

Synaptosomes are isolated nerve terminals that retain the machinery for neurotransmitter storage, release, and uptake, providing an excellent in vitro model to study these processes.

Protocol:

-

Synaptosome Preparation:

-

Neurotransmitter Release Assay:

-

Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-dopamine).

-

Wash the synaptosomes to remove excess radiolabel.

-

Stimulate the synaptosomes with PEA.

-

Collect the supernatant at various time points and measure the amount of released radioactivity using a scintillation counter.

-

Logical Relationships of PEA's Mechanism of Action

The effects of PEA on the dopaminergic system are multifaceted, involving both direct and indirect mechanisms.

Conclusion

2-Phenylethylamine is a key endogenous neuromodulator that plays a significant role in regulating monoaminergic systems in the mammalian brain. Its primary actions are mediated through the activation of TAAR1 and direct interactions with monoamine transporters, leading to increased extracellular levels of dopamine, norepinephrine, and serotonin. The intricate mechanisms of PEA's action and its involvement in various neurological and psychiatric disorders highlight its importance as a target for future drug development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in this exciting field.

References

- 1. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. TAAR1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. consensus.app [consensus.app]

- 9. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uva.theopenscholar.com [uva.theopenscholar.com]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lisdexamfetamine - Wikipedia [en.wikipedia.org]

Biosynthesis of 2-Phenylethylamine from L-Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylethylamine (PEA) is a biogenic amine with significant physiological and pharmacological relevance, acting as a neuromodulator in the central nervous system and serving as a precursor for various pharmaceuticals and fine chemicals. The biosynthesis of PEA from the essential amino acid L-phenylalanine is a direct and efficient pathway catalyzed by the enzyme L-phenylalanine decarboxylase (PDC) or aromatic L-amino acid decarboxylase (AADC). This technical guide provides an in-depth overview of this biosynthetic route, presenting key quantitative data, detailed experimental protocols for enzyme purification, activity assays, and product quantification, and visual representations of the core pathway and its regulation. This document is intended to be a comprehensive resource for researchers and professionals engaged in the study and application of this important biotransformation.

The Core Biosynthetic Pathway

The conversion of L-phenylalanine to 2-phenylethylamine is a single-step decarboxylation reaction. This reaction is catalyzed by L-phenylalanine decarboxylase (PDC), also known as aromatic L-amino acid decarboxylase (AADC), a pyridoxal 5'-phosphate (PLP) dependent enzyme.[1][2] The enzyme removes the carboxyl group from L-phenylalanine, releasing carbon dioxide and producing 2-phenylethylamine.[1][2]

This biosynthetic route is found in a variety of organisms, including plants, bacteria, and fungi, where 2-phenylethylamine can serve as a precursor for other secondary metabolites or function as a signaling molecule.[3][4]

Quantitative Data: Enzyme Kinetics

The efficiency of the enzymatic conversion of L-phenylalanine to 2-phenylethylamine is determined by the kinetic properties of the decarboxylase enzyme. Key parameters include the Michaelis constant (Km), which reflects the substrate affinity of the enzyme, and the catalytic rate constant (kcat) or maximum velocity (Vmax), which indicates the turnover rate. A compilation of reported kinetic data for L-phenylalanine decarboxylases from various sources is presented in Table 1.

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Bacillus atrophaeus (AADC-BA) | L-Phenylalanine | 7.2 | 7.4 | 2.6 ± 0.4 | 7.0 - 8.0 | 37 - 45 | [5] |

| Enterococcus faecalis R612Z1 (TDC) | L-Phenylalanine | - | - | - | 5.5 | 25 | [6] |

| Enterococcus faecium R615Z1 (TDC) | L-Phenylalanine | - | - | - | 6.0 | 25 | [6] |

Note: The tyrosine decarboxylase (TDC) from Enterococcus species exhibits activity towards L-phenylalanine, though tyrosine is the preferred substrate. Detailed kinetic parameters for L-phenylalanine are not always reported.[6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of 2-phenylethylamine biosynthesis.

Purification of Recombinant His-Tagged L-Phenylalanine Decarboxylase

This protocol describes the purification of a His-tagged recombinant L-phenylalanine decarboxylase expressed in Escherichia coli using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli cell pellet expressing the His-tagged PDC

-

Lysis Buffer (e.g., His Binding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Lysozyme

-

DNase I

-

Protease inhibitor cocktail

-

Ni-NTA agarose resin

-

Chromatography column

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer containing lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail. Incubate on ice for 30 minutes with occasional vortexing.[8]

-

Sonication: Sonicate the cell suspension on ice to ensure complete lysis. The resulting lysate should be clear and not viscous.[8]

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Column Preparation: Pack a chromatography column with Ni-NTA agarose resin and equilibrate with 10 column volumes of Lysis Buffer.[8][9]

-

Binding: Load the clarified lysate onto the equilibrated column. Allow the lysate to flow through by gravity or at a slow flow rate to ensure efficient binding of the His-tagged protein to the resin.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged PDC from the column by applying Elution Buffer. Collect the eluate in fractions.

-

Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (SDS-PAGE). Pool the fractions containing the purified protein.

-

Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein solution to a suitable storage buffer using dialysis or a desalting column.

L-Phenylalanine Decarboxylase Enzyme Activity Assay

This protocol describes a method to determine the activity of L-phenylalanine decarboxylase by quantifying the produced 2-phenylethylamine using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified L-phenylalanine decarboxylase

-

Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

-

L-Phenylalanine stock solution

-

Pyridoxal 5'-phosphate (PLP) stock solution

-

Quenching solution (e.g., 1 M HCl or an organic solvent like acetonitrile)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

-

2-Phenylethylamine standard for calibration

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, PLP (final concentration ~0.1 mM), and the purified enzyme solution. Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Start the reaction by adding the L-phenylalanine stock solution to a final desired concentration (e.g., 10 mM).

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding the quenching solution.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis: Inject the sample onto the HPLC system. Separate the components using an appropriate mobile phase and column. Quantify the amount of 2-phenylethylamine produced by comparing the peak area to a standard curve generated with known concentrations of 2-phenylethylamine.[10]

-

Calculate Activity: Calculate the enzyme activity in units (U), where one unit is defined as the amount of enzyme that produces 1 µmol of 2-phenylethylamine per minute under the specified conditions.

Quantification of 2-Phenylethylamine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the sensitive quantification of 2-phenylethylamine in biological samples, such as fermentation broth, using GC-MS after derivatization.

Materials:

-

Sample containing 2-phenylethylamine

-

Internal standard (e.g., deuterated 2-phenylethylamine)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatization reagent (e.g., isobutyl chloroformate or trifluoroacetic anhydride)[3][11]

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation: To a known volume of the sample, add a known amount of the internal standard.

-

Extraction: Extract the 2-phenylethylamine from the aqueous sample into an organic solvent like ethyl acetate. This can be facilitated by adjusting the pH of the aqueous phase to be basic.

-

Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. Add the derivatization reagent and incubate at a specific temperature and time to allow for the chemical modification of the amine group, which improves its volatility and chromatographic properties.[3][12]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is achieved on the capillary column, and the mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for high sensitivity and specificity.

-

Quantification: The concentration of 2-phenylethylamine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2-phenylethylamine and the internal standard.

Regulation of Biosynthesis

The biosynthesis of 2-phenylethylamine is subject to regulation at the transcriptional level, ensuring that the production is controlled according to the cell's metabolic needs and environmental conditions.

Transcriptional Regulation in Bacteria (pH-dependent)

In many bacteria, the expression of amino acid decarboxylase genes is induced under acidic conditions.[6][7] This serves as a mechanism to counteract the acidic environment by consuming a proton during the decarboxylation reaction and producing a more alkaline amine. The signaling pathway often involves a two-component system where a sensor kinase detects the external pH change and subsequently phosphorylates a response regulator. The phosphorylated response regulator then acts as a transcription factor, binding to the promoter region of the decarboxylase gene and activating its transcription.

Transcriptional Regulation in Yeast (Saccharomyces cerevisiae)

In Saccharomyces cerevisiae, the catabolism of aromatic amino acids, including the pathway leading to 2-phenylethanol (which can involve a 2-phenylethylamine intermediate), is regulated by the transcription factor Aro80.[13][14] In the presence of aromatic amino acids like L-phenylalanine, Aro80 is activated and induces the expression of genes such as ARO9 (aromatic aminotransferase) and ARO10 (a decarboxylase).[13][14] The activation of Aro80 can also be influenced by other signaling pathways, such as those responding to heat shock, which can increase the influx of aromatic amino acids.[13]

Conclusion

The biosynthesis of 2-phenylethylamine from L-phenylalanine is a direct and elegant enzymatic conversion with significant implications for both fundamental research and industrial applications. Understanding the kinetic properties of the responsible decarboxylases, mastering the experimental techniques for their study, and elucidating the regulatory networks that control this pathway are crucial for harnessing its full potential. This technical guide provides a solid foundation for researchers and professionals to delve into this fascinating area of biocatalysis and metabolic engineering. Further research into novel decarboxylases with improved characteristics and a deeper understanding of the regulatory mechanisms will undoubtedly pave the way for more efficient and sustainable production of 2-phenylethylamine and its valuable derivatives.

References

- 1. Purification and characterisation of tyrosine decarboxylase and aromatic-L-amino-acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylalanine decarboxylase - Wikipedia [en.wikipedia.org]

- 3. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aromatic L-amino acid decarboxylases: mechanistic features and microbial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Heterologous expression and characterization of tyrosine decarboxylase from Enterococcus faecalis R612Z1 and Enterococcus faecium R615Z1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. CRISPRa-Mediated Triple-Gene Activation of ARO10, ARO80, and ADH2 for Enhancing 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [mdpi.com]

- 9. ARO80 Regulation | SGD [yeastgenome.org]

- 10. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]